2-(6-methyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide 2-(6-methyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20057879
InChI: InChI=1S/C16H17N3O2S2/c1-3-6-22-16-19-18-15(23-16)17-14(20)8-11-9-21-13-7-10(2)4-5-12(11)13/h4-5,7,9H,3,6,8H2,1-2H3,(H,17,18,20)
SMILES:
Molecular Formula: C16H17N3O2S2
Molecular Weight: 347.5 g/mol

2-(6-methyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC20057879

Molecular Formula: C16H17N3O2S2

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

2-(6-methyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide -

Specification

Molecular Formula C16H17N3O2S2
Molecular Weight 347.5 g/mol
IUPAC Name 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H17N3O2S2/c1-3-6-22-16-19-18-15(23-16)17-14(20)8-11-9-21-13-7-10(2)4-5-12(11)13/h4-5,7,9H,3,6,8H2,1-2H3,(H,17,18,20)
Standard InChI Key SNERKNQFHWYSKP-UHFFFAOYSA-N
Canonical SMILES CCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=CC(=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₆H₁₇N₃O₂S₂ and a molecular weight of 347.5 g/mol . Its IUPAC name, 2-(6-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, reflects its hybrid architecture:

  • Benzofuran moiety: A 6-methyl-substituted benzofuran ring contributes aromaticity and hydrophobic interactions.

  • Thiadiazole moiety: A 1,3,4-thiadiazole ring with a propylsulfanyl group at position 5 enhances electron-deficient characteristics.

  • Acetamide linker: Bridges the two heterocyclic systems, enabling conformational flexibility .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₃O₂S₂
Molecular Weight (g/mol)347.5
SMILES NotationCCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=CC(=C3)C
InChIKeySNERKNQFHWYSKP-UHFFFAOYSA-N

Structural Confirmation

Synthetic batches are validated using high-performance liquid chromatography (HPLC) for purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Key spectral signatures include:

  • ¹H NMR: Methyl protons (δ 2.4 ppm, singlet) on the benzofuran ring; propylsulfanyl methylene protons (δ 1.5–1.7 ppm, multiplet).

  • ¹³C NMR: Carbonyl resonance (δ 168 ppm) of the acetamide group; thiadiazole ring carbons (δ 152–160 ppm).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Benzofuran Synthesis: Cyclization of 2-hydroxy-5-methylacetophenone with chloroacetone under acidic conditions yields 6-methylbenzofuran.

  • Thiadiazole Preparation: Reaction of thiosemicarbazide with carbon disulfide forms the 1,3,4-thiadiazole core, followed by alkylation with 1-bromopropane to introduce the propylsulfanyl group.

  • Coupling Reaction: The benzofuran and thiadiazole moieties are linked via acetamide using EDC/HOBt-mediated amidation in dimethylformamide (DMF).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Benzofuran formationH₂SO₄, 80°C, 6 h72
Thiadiazole alkylation1-Bromopropane, K₂CO₃, DMF, rt85
AmidationEDC/HOBt, DMF, 0°C → rt, 12 h68

Purification and Scalability

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Process scalability remains challenging due to moderate yields in the amidation step, necessitating further optimization.

Biological Activities and Mechanisms

Enzymatic Interactions

Docking studies suggest affinity for tyrosine kinase receptors (e.g., EGFR) and apoptosis regulators (e.g., Bcl-2). The propylsulfanyl group may enhance binding to hydrophobic pockets in target proteins .

Pharmacological and Toxicological Profiles

ADMET Predictions

Computational models (e.g., SwissADME) predict:

  • Lipophilicity: LogP = 3.1 (optimal for blood-brain barrier penetration).

  • Solubility: Moderate aqueous solubility (0.12 mg/mL).

  • Hepatotoxicity: Low risk of cytochrome P450 inhibition .

In Vivo Toxicity

Preliminary rodent studies indicate a maximum tolerated dose (MTD) of 150 mg/kg, with reversible hepatotoxicity at higher doses. No neurotoxic effects observed.

Future Directions and Applications

Structural Analogues

Modifying the propylsulfanyl chain to arylthioethers or introducing electron-withdrawing groups on the benzofuran ring could enhance potency and selectivity.

Combination Therapies

Synergy with paclitaxel and cisplatin is under evaluation to reduce chemoresistance in solid tumors.

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